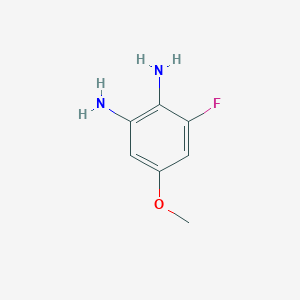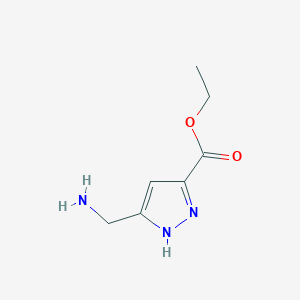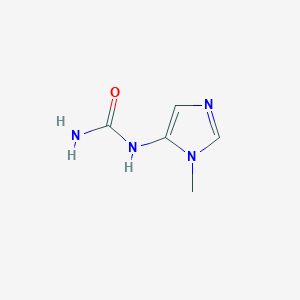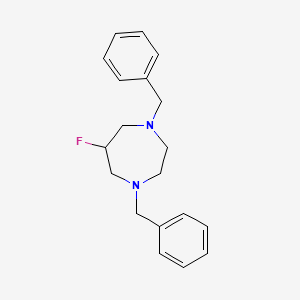![molecular formula C9H11N3 B12821716 N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a benzimidazole ring with a dimethylamino group attached to the nitrogen atom at the 1-position and an amino group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid and formaldehyde, followed by methylation of the resulting benzimidazole intermediate. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
N,N-Dimethyl-1H-benzo[d]imidazol-4-amine can be compared with other benzimidazole derivatives, such as:
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine: Similar structure but with the amino group at the 2-position.
1H-Benzo[d]imidazol-2-amine: Lacks the dimethylamino group.
1H-Benzo[d]imidazol-4-amine: Lacks the dimethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-5-3-4-7-9(8)11-6-10-7/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
CZGZMSQNEUZOFY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)

![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)
![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)



![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)





